
Application Notes and Protocols: Synthesis of
Clotrimazole Utilizing o-Chlorobenzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-Chloro-2-

(trichloromethyl)benzene

Cat. No.: B131812 Get Quote
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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of the broad-spectrum antifungal agent, clotrimazole. The synthesis route described herein

utilizes o-Chlorobenzotrichloride as a key starting material, a common and efficient pathway for

industrial-scale production. Clotrimazole, chemically known as 1-(o-chloro-α,α-

diphenylbenzyl)imidazole, is a synthetic imidazole derivative effective against a wide range of

fungal infections. These notes offer a comprehensive guide, including reaction mechanisms,

detailed experimental procedures, and quantitative data to facilitate the successful synthesis of

clotrimazole in a laboratory or pilot-plant setting.

Introduction
Clotrimazole is a widely used antifungal medication for the treatment of various fungal

infections, including vaginal yeast infections, oral thrush, and ringworm. Its mechanism of

action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the

synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of

ergosterol synthesis leads to increased cellular permeability and ultimately, fungal cell death.

The synthesis of clotrimazole can be achieved through several pathways. A prominent and

industrially viable method involves the use of o-Chlorobenzotrichloride as a precursor. This
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method is advantageous due to the availability of the starting materials and generally high

yields. The overall synthesis can be conceptualized in three main stages:

Formation of the Trityl Chloride Intermediate: A Friedel-Crafts alkylation of benzene with o-

Chlorobenzotrichloride in the presence of a Lewis acid catalyst.

Condensation with Imidazole: The subsequent reaction of the trityl chloride intermediate with

imidazole to form the final clotrimazole product.

Purification: Isolation and purification of clotrimazole to meet pharmaceutical standards.

These application notes will provide a detailed exposition of this synthetic route.

Application
The primary application of the described protocol is the synthesis of clotrimazole for use in

pharmaceutical formulations. o-Chlorobenzotrichloride serves as a critical intermediate in this

process.[1] The protocols are designed for researchers in medicinal chemistry, process

chemistry, and drug development who are involved in the synthesis and manufacturing of

active pharmaceutical ingredients (APIs).

Synthesis Pathway Overview
The synthesis of clotrimazole from o-Chlorobenzotrichloride is a multi-step process. The initial

step involves the chlorination of o-chlorotoluene to produce o-Chlorobenzotrichloride.[2][3][4]

This is then followed by a Friedel-Crafts reaction with benzene to yield 2-chlorotriphenylmethyl

chloride. Finally, this intermediate is condensed with imidazole to produce clotrimazole.[2][5]
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Figure 1: Overall synthesis pathway of Clotrimazole from o-Chlorotoluene.

Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

clotrimazole from o-Chlorobenzotrichloride.

Step 1: Synthesis of 2-Chlorotriphenylmethyl chloride
from o-Chlorobenzotrichloride
This procedure details the Friedel-Crafts reaction to produce the key intermediate, 2-

chlorotriphenylmethyl chloride.

Materials:

o-Chlorobenzotrichloride

Benzene (anhydrous)

Aluminum trichloride (anhydrous)

A suitable reaction vessel (e.g., a 2 L flask) equipped with a reflux condenser, stirrer, and

drying tube.

Procedure:[5]

To the reaction flask, add 900 g of benzene and 117.5 g of aluminum trichloride.

Cool the mixture to 0°C.

While maintaining the temperature below 15°C, slowly add a solution of 150 g of o-

Chlorobenzotrichloride in 150 g of benzene.

After the addition is complete, carefully heat the mixture to reflux and maintain for 4 hours.

Note the evolution of HCl gas.
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Upon completion of the reaction, the resulting mixture containing 2-chlorotriphenylmethyl

chloride can be used directly in the next step after filtration to remove any solids.

Step 2: Synthesis of Clotrimazole
This procedure describes the condensation of 2-chlorotriphenylmethyl chloride with imidazole.

Materials:

Solution of 2-chlorotriphenylmethyl chloride in benzene (from Step 1)

Imidazole

Triethylamine

Ethyl acetate

Water

Nitric acid (concentrated)

Sodium hydroxide solution (30%)

Methylene chloride

Acetone

Procedure:[5]

To the filtrate from Step 1, add a solution of 45 g of imidazole in 70 g of triethylamine.

Heat the mixture to 45-50°C and maintain for 3 hours.

Cool the reaction mixture to room temperature and add 500 g of water with stirring.

Separate the aqueous layer and wash the benzene phase with 200 g of water.

Evaporate the benzene layer to dryness under vacuum.
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Dissolve the residue in 250 g of ethyl acetate.

Add 250 g of water and titrate a sample to determine the exact amount of nitric acid required

for precipitation.

Cool the solution to 15°C and rapidly add the calculated amount of nitric acid. Precipitation of

clotrimazole nitrate will occur.

Allow the precipitation to complete, then centrifuge the product and wash with 300 g of ethyl

acetate followed by 300 g of water.

To convert the nitrate salt to the free base, place the moist product into a reaction flask and

add 300 g of water, 450 g of methylene chloride, 5 g of triethylamine, and 110 g of 30%

sodium hydroxide.

Stir the mixture until a clear solution is formed, then allow the phases to separate.

Wash the aqueous phase with 100 g of methylene chloride.

Combine the organic phases and wash twice with 200 g of water each time.

Take the residue and redissolve it in 100 g of acetone and distill to remove any remaining

methylene chloride.

Take up the residue in 900 g of acetone and heat to 50°C to achieve complete dissolution.

Add decolorizing carbon and triethylamine, filter the solution, and wash the filter cake with

acetone.

Reduce the volume of the acetone solution to approximately 500 cc by distillation.

Cool the solution to 0°C and allow the product to crystallize over 5 hours.

Centrifuge the product, wash with 100 g of acetone, and dry at 60°C to obtain the final

clotrimazole product.

Experimental Workflow
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The following diagram illustrates the logical flow of the experimental procedure for the

synthesis and purification of clotrimazole.
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Figure 2: Experimental workflow for the synthesis of Clotrimazole.

Quantitative Data
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The following table summarizes the quantitative data from various reported synthesis methods

of clotrimazole.

Parameter Value Reference

Starting Materials

o-Chlorobenzotrichloride 150 g [5]

Benzene 900 g + 150 g [5]

Aluminum trichloride 117.5 g [5]

Imidazole 45 g [5]

Triethylamine 70 g [5]

Reaction Conditions

Friedel-Crafts Reaction

Temperature

Reflux (after initial cooling to

<15°C)
[5]

Friedel-Crafts Reaction Time 4 hours [5]

Condensation Reaction

Temperature
45-50°C [5]

Condensation Reaction Time 3 hours [5]

Yield and Purity

Final Product Yield 150 g [5]

Melting Point
142-143°C (recrystallized from

methyl isobutyl ketone)
[2]

Purity
High purity (after

crystallization)
[5]

Alternative One-Step

Synthesis Yield
Up to 92% [3][4]

Conclusion
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The synthesis of clotrimazole from o-Chlorobenzotrichloride is a well-established and efficient

method suitable for large-scale production. The protocols provided in these application notes

offer a detailed guide for researchers and professionals in the field of pharmaceutical synthesis.

Adherence to the described procedures and reaction conditions is crucial for achieving high

yields and purity of the final product. Further optimization of reaction parameters may be

possible depending on the specific laboratory or industrial setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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